(4-Nitropyridin-3-YL)methanamine
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Overview
Description
(4-Nitropyridin-3-YL)methanamine is an organic compound with the molecular formula C6H7N3O2 It is a derivative of pyridine, a basic heterocyclic organic compound The compound is characterized by the presence of a nitro group at the 4-position and an amine group at the 3-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitropyridin-3-YL)methanamine typically involves the nitration of pyridine derivatives followed by reduction and amination steps. One common method involves the nitration of pyridine N-oxide using a mixture of nitric acid and sulfuric acid to yield 4-nitropyridine N-oxide. This intermediate is then reduced using phosphorus trichloride to obtain 4-nitropyridine .
Another method involves the reaction of pyridine with dinitrogen pentoxide in an organic solvent to form the N-nitropyridinium ion, which is then reacted with sulfur dioxide and bisulfite in water to yield 3-nitropyridine . This intermediate can be further functionalized to obtain this compound.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow synthesis techniques to enhance safety and efficiency. Continuous flow systems allow for better control of reaction conditions, minimizing the risk of hot spots and undesired by-products .
Chemical Reactions Analysis
Types of Reactions
(4-Nitropyridin-3-YL)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group position.
Common Reagents and Conditions
Reduction: Sodium sulfide in aqueous media can be used for the reduction of nitro groups.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Amino derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
(4-Nitropyridin-3-YL)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Industry: Used in the production of materials with specific properties, such as nonlinear optical materials.
Mechanism of Action
The mechanism of action of (4-Nitropyridin-3-YL)methanamine involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the amine group can form hydrogen bonds and interact with various biological molecules. These interactions can influence the compound’s biological activity and its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(4-Nitropyridin-2-yl)methanamine: Similar structure but with the nitro group at the 2-position.
(6-Nitropyridin-3-yl)methanamine: Similar structure but with the nitro group at the 6-position.
4-(3-Nitropyridin-2-ylamino)phenol: An intermediate for the synthesis of antitumor agents.
Uniqueness
(4-Nitropyridin-3-YL)methanamine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C6H7N3O2 |
---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
(4-nitropyridin-3-yl)methanamine |
InChI |
InChI=1S/C6H7N3O2/c7-3-5-4-8-2-1-6(5)9(10)11/h1-2,4H,3,7H2 |
InChI Key |
QWVUFEUSHYNIIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1[N+](=O)[O-])CN |
Origin of Product |
United States |
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